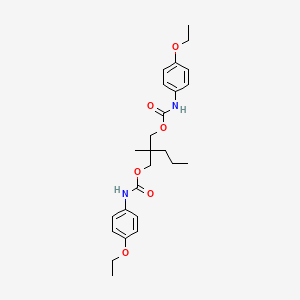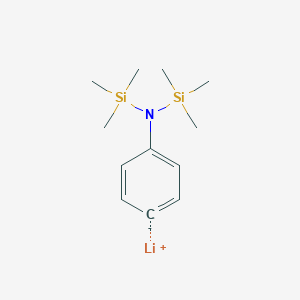
lithium;N,N-bis(trimethylsilyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;N,N-bis(trimethylsilyl)aniline is an organolithium compound with the chemical formula LiN(Si(CH₃)₃)₂. It is commonly used as a strong non-nucleophilic base in organic synthesis. This compound is known for its high reactivity and is often employed in various chemical reactions due to its ability to deprotonate a wide range of substrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium;N,N-bis(trimethylsilyl)aniline can be synthesized by the deprotonation of bis(trimethylsilyl)amine with n-butyllithium. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or hexane. The reaction can be represented as follows:
HN(Si(CH3)3)2+C4H9Li→LiN(Si(CH3)3)2+C4H10
Once formed, the compound can be purified by sublimation or distillation .
Industrial Production Methods
While this compound is commercially available, its industrial production follows similar synthetic routes as described above. The large-scale production involves careful control of reaction conditions to ensure high yield and purity. The compound is typically handled under an inert atmosphere to prevent decomposition.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;N,N-bis(trimethylsilyl)aniline undergoes various types of chemical reactions, including:
Deprotonation Reactions: It is widely used to deprotonate weak acids, forming lithium salts.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with electrophiles.
Addition Reactions: It can add to carbonyl compounds to form lithium enolates.
Common Reagents and Conditions
Common reagents used with this compound include carbonyl compounds, alkyl halides, and other electrophiles. The reactions are typically carried out in aprotic solvents such as THF, hexane, or toluene, under an inert atmosphere to prevent moisture and air from affecting the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, deprotonation reactions yield lithium salts, while addition reactions with carbonyl compounds yield lithium enolates .
Applications De Recherche Scientifique
Lithium;N,N-bis(trimethylsilyl)aniline has a wide range of applications in scientific research:
Organic Synthesis: It is used as a strong base to deprotonate weak acids and form lithium salts, which are important intermediates in organic synthesis.
Polymer Chemistry: It is used to catalyze polymerization reactions, particularly in the synthesis of poly(p-benzamide)s and cyclic poly(α-peptoid)s.
Material Science: It is employed in the preparation of dienes and enolates, which are crucial in the synthesis of various materials.
Electrochemistry: It is used as an electrolyte additive in lithium metal batteries to improve cyclic stability and suppress side reactions.
Mécanisme D'action
The mechanism by which lithium;N,N-bis(trimethylsilyl)aniline exerts its effects involves its strong basicity and ability to deprotonate weak acids. The compound acts as a scavenger for hydrofluoric acid, forming a robust cathode-electrolyte interphase and suppressing side reactions in electrochemical applications . Its strong non-nucleophilic base properties make it highly effective in various organic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium bis(trimethylsilyl)amide
- Potassium bis(trimethylsilyl)amide
Comparison
Lithium;N,N-bis(trimethylsilyl)aniline is unique due to its high reactivity and strong basicity compared to its sodium and potassium counterparts. It is less nucleophilic and more sterically hindered, making it suitable for specific reactions where other bases might not be effective .
Propriétés
Numéro CAS |
34034-04-3 |
|---|---|
Formule moléculaire |
C12H22LiNSi2 |
Poids moléculaire |
243.4 g/mol |
Nom IUPAC |
lithium;N,N-bis(trimethylsilyl)aniline |
InChI |
InChI=1S/C12H22NSi2.Li/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12;/h8-11H,1-6H3;/q-1;+1 |
Clé InChI |
BWWLIVPZNBRDQO-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si](C)(C)N(C1=CC=[C-]C=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
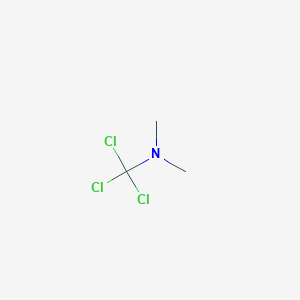
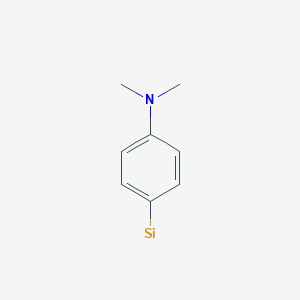


![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
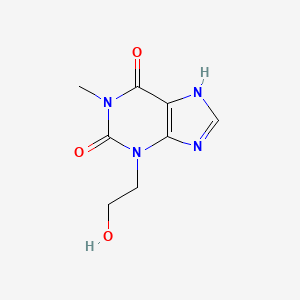

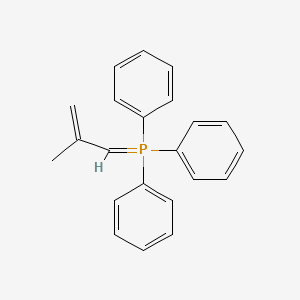

![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
